molecular formula C10H20O2 B1198638 Pentyl 3-methylbutanoate CAS No. 25415-62-7

Pentyl 3-methylbutanoate

Cat. No. B1198638
CAS RN: 25415-62-7
M. Wt: 172.26 g/mol
InChI Key: QURFFFCYNQXLCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to Pentyl 3-methylbutanoate involves innovative methods. For instance, the selective synthesis of stereochemically pure components like (S)-1-methylbutyl (E)-2-methyl-2-pentenoate, an aggregation pheromone component, showcases the efficiency of palladium-catalyzed reactions and hydrostannation processes (Rossi, Carpita, & Cossi, 1993).

Molecular Structure Analysis

The conformation and molecular structure of derivatives similar to Pentyl 3-methylbutanoate have been characterized in both solid and gas phases, revealing complex conformations and emphasizing the challenge in identifying their lowest energy conformers (Merkens et al., 2014).

Chemical Reactions and Properties

Research has delved into the vibrational studies, conformational analysis, and reactivity descriptors of molecules like S-methyl thiobutanoate, providing insights into the stability and reactive sites of these molecules (Gil, Tuttolomondo, & Ben Altabef, 2015).

Physical Properties Analysis

The glass-forming properties of compounds such as 3-methylbutane-1,2,3-tricarboxylic acid have been studied, offering knowledge on their phase state and solubility, critical for understanding the physical behavior of related esters (Dette et al., 2014).

Chemical Properties Analysis

The synthesis and properties of polyhydroxyalkanoates from methanol and pentanol mixtures reveal how polymer compositions and molecular masses can vary widely under different synthesis conditions, providing a framework for understanding the chemical properties of related compounds (Galuzina et al., 2015).

Scientific Research Applications

  • Fruit Aroma Analysis : In a study analyzing the volatile compounds of different jackfruit cultivars, pentyl 3-methylbutanoate was identified as a prominent compound in some cultivars, providing insights into the flavor profiles and potential breeding targets for fruit quality improvement (Barros-Castillo et al., 2021).

  • Nematicidal Activity : Research on natural ester compounds against the pine wood nematode, Bursaphelenchus xylophilus, identified pentyl 3-methylbutanoate as one of the compounds with strong nematicidal activity, suggesting potential applications in pest control (Seo et al., 2014).

  • Decomposition Process Marker : A study seeking a human-specific marker in the decomposition process found pentyl 3-methylbutanoate as one of the compounds that could differentiate human remains from other animal remains. This has implications for forensic science and cadaver dog training (Rosier et al., 2015).

  • Fruit Aroma Biosynthesis : Research on the biosynthesis of esters in apples found that pentyl 3-methylbutanoate is one of the esters produced, contributing to our understanding of fruit aroma biosynthesis and potentially aiding in the development of fruit varieties with desired aroma profiles (Rowan et al., 1996).

  • Insect Attraction Studies : A study on the odour cues from the fruit of Artocarpus heterophyllus found that pentyl 3-methylbutanoate attracts certain insects, providing insights into insect behavior and potential applications in pest control (Jayanthi et al., 2021).

properties

IUPAC Name

pentyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFFFCYNQXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067093
Record name Butanoic acid, 3-methyl-, pentyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name Pentyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032045
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pentyl 3-methylbutanoate

CAS RN

25415-62-7
Record name Amyl isovalerate
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Record name Pentyl isovalerate
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Record name Amyl isovalerate
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Record name Butanoic acid, 3-methyl-, pentyl ester
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Record name Butanoic acid, 3-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isovalerate
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Record name Pentyl isovalerate
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Record name Pentyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
JC Barros-Castillo, M Calderón-Santoyo… - Food Research …, 2021 - Elsevier
… , butyl 3-methylbutanoate, pentyl 3-methylbutanoate, propyl 3-methylbutanoate, 3-… , butyl 3-methylbutanoate and pentyl 3-methylbutanoate were predominant in the cultivars DMC and …
Number of citations: 13 www.sciencedirect.com
JA Pino, P Winterhalter… - International journal of …, 2017 - Taylor & Francis
… fruit aroma, from which 2-pentyl acetate, 3-methylbutyl acetate, 3-methylbutyl butanoate, 3-methylbutyl 3-methylbutanoate, hexanal, (E)-2-hexenal and 2-pentyl 3-methylbutanoate were …
Number of citations: 14 www.tandfonline.com
PD Kamala Jayanthi, P Saravan Kumar… - Journal of Chemical …, 2021 - Springer
… Butyl acetate, 2 phenylethanol and pentyl 3-methylbutanoate elicited attraction in male B. dorsalis only. Synthetic blends of these compounds were found to attract female and male B. …
Number of citations: 10 link.springer.com
A Gahungu, E Ruganintwali, E Karangwa… - Advance Journal of …, 2011 - academia.edu
The aim of this study was to evaluate the capsaicinoids content and the volatile compounds of fresh hot pepper from Burundi at red stage. The Capsaicinoids were extracted in acetone …
Number of citations: 48 www.academia.edu
JC Barros-Castillo, M Calderón-Santoyo… - Journal of Food …, 2022 - Elsevier
… The most prominent volatiles after hydrolysis using SDE were pentyl 3-methylbutanoate, 1-butanol, butanal, limonene, butyl 3-methylbutanoate, 3-phenylpropanal, 2-methylbutan-1-ol, β…
Number of citations: 1 www.sciencedirect.com
JA Pino, Y Febles - Food chemistry, 2013 - Elsevier
… acetate, 3-methylbutanol, 2-methylpropyl acetate, butyl acetate, 2-methylpropyl 2-methylpropanoate, 2-methylpropyl butanoate, 2-methoxy-4-vinylphenol, 2-pentyl 3-methylbutanoate, …
Number of citations: 105 www.sciencedirect.com
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
… 3-Methylbutyl butanoate, 3-methylbutyl pentanoate, 3-methylbutyl octanoate, pentyl 3-methylbutanoate, heptyl hexanoate, 2-phenylethyl butanoate, and 2-phenylethyl hexanoate were …
Number of citations: 491 pubs.acs.org
Y Murakami, H Iwabuchi, Y Ohba… - Journal of Oleo Science, 2019 - jstage.jst.go.jp
… Ají Limo and Bhut Jolokia were grouped together, owing to the high levels of 4-methylpenthyl 3-methylbutanoate 19, pentyl 3-methylbutanoate 25, hexyl 3-methylbutanoate 26, and(Z)-3-…
Number of citations: 11 www.jstage.jst.go.jp
H Kollmannsberger… - Journal of the …, 2011 - Wiley Online Library
BACKGROUND: Ají (Capsicum baccatum L. var. pendulum) and rocoto (Capsicum pubescens R. & P.) are two species of chile pepper used for millennia in Andean cuisine. The …
Number of citations: 106 onlinelibrary.wiley.com
S Srisajjalertwaja… - Journal of …, 2012 - pdfs.semanticscholar.org
… ester and 8-methylnonanoic acid ethyl ester disappeared on baking, along with significant loss (P≤0.05) of pentyl 2-methylbutanate, methyl salicylate and pentyl 3-methylbutanoate …
Number of citations: 20 pdfs.semanticscholar.org

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